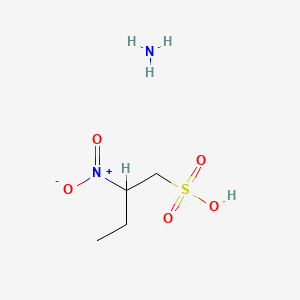
(2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide is a quaternary ammonium compound with a complex structure It consists of a trimethylammonium group attached to a phenoxyethyl chain, which is further connected to a dihydroxypropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide typically involves multiple steps. One common method includes the reaction of 2,3-dihydroxypropyl bromide with 4-hydroxyphenoxyethyltrimethylammonium iodide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques is crucial to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The dihydroxypropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Scientific Research Applications
(2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals, surfactants, and other industrial products
Mechanism of Action
The mechanism of action of (2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide involves its interaction with specific molecular targets. The compound’s quaternary ammonium group allows it to interact with negatively charged molecules, such as cell membranes and proteins. This interaction can disrupt cellular processes, leading to antimicrobial effects. Additionally, the phenoxy and dihydroxypropoxy groups may contribute to its overall biological activity by interacting with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
(p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide: Similar structure but with a bromide ion instead of iodide.
2-(4-(2,3-Dihydroxypropoxy)phenoxy)ethyl-trimethylazanium chloride: Similar structure with a chloride ion.
Uniqueness
(2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide is unique due to its specific combination of functional groups and the presence of an iodide ion. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from similar compounds .
Properties
CAS No. |
110056-43-4 |
|---|---|
Molecular Formula |
C14H24INO4 |
Molecular Weight |
397.25 g/mol |
IUPAC Name |
2-[4-(2,3-dihydroxypropoxy)phenoxy]ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C14H24NO4.HI/c1-15(2,3)8-9-18-13-4-6-14(7-5-13)19-11-12(17)10-16;/h4-7,12,16-17H,8-11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
UJPWCSGKOUYGSR-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOC1=CC=C(C=C1)OCC(CO)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


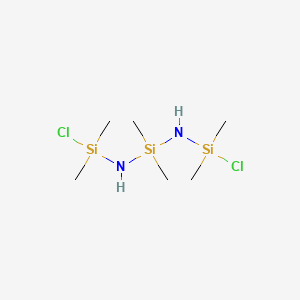
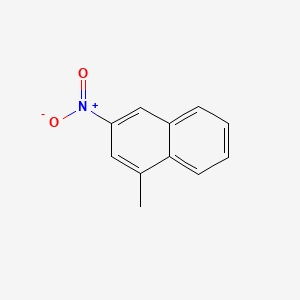
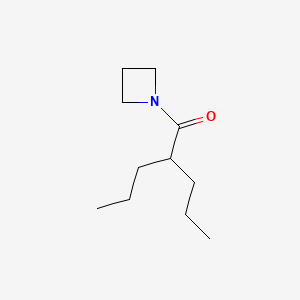

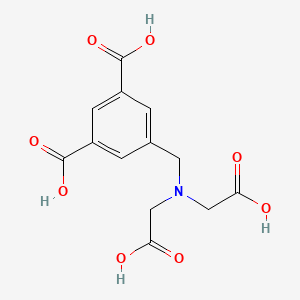


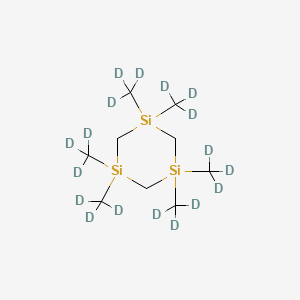
![1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B13748524.png)
![Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B13748529.png)
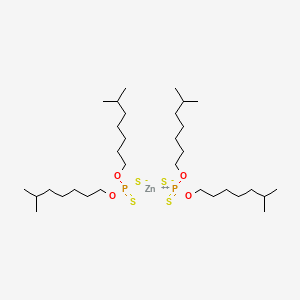
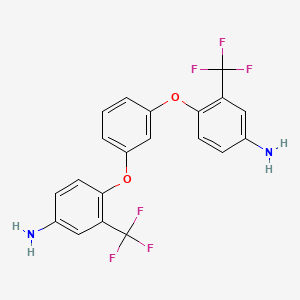
![sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B13748546.png)
